molecular formula C7H5BrClNO B11789845 1-(2-Bromo-5-chloropyridin-4-yl)ethanone

1-(2-Bromo-5-chloropyridin-4-yl)ethanone

Cat. No.: B11789845
M. Wt: 234.48 g/mol
InChI Key: FIONBVVEQDINBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Halogenated Heterocycles in Contemporary Organic Synthesis

Halogenated heterocycles are of immense importance in both medicinal chemistry and materials science. acs.orgacs.org The presence of halogens can profoundly influence a molecule's biological activity and physical properties. acs.org In synthetic chemistry, the carbon-halogen bond serves as a key site for functionalization, particularly through transition-metal-catalyzed cross-coupling reactions. sigmaaldrich.comacs.org This allows for the construction of intricate molecular frameworks from relatively simple halogenated precursors. Furthermore, the type of halogen (fluorine, chlorine, bromine, or iodine) and its position on the heterocyclic ring can be strategically chosen to fine-tune reactivity and achieve regioselective transformations. sigmaaldrich.comnih.gov

The utility of halogenated heterocycles extends to their use as precursors for a diverse range of pharmacologically active compounds and agrochemicals. acs.orgresearchgate.net Many FDA-approved drugs contain a heterocyclic scaffold, highlighting the importance of these structures in drug discovery and development. lifechemicals.com

Overview of the Pyridine (B92270) Nucleus as a Versatile Synthetic Scaffold

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif found in numerous natural products, including alkaloids, vitamins, and coenzymes. nih.gov Its unique electronic properties, characterized by an electron-deficient ring system, make it a versatile scaffold in organic synthesis. nih.govijnrd.org The nitrogen atom imparts basicity to the ring and influences its reactivity towards both electrophilic and nucleophilic reagents. nih.govacs.org

Pyridine and its derivatives are not only used as solvents and reagents but are also integral components of functional materials, organometallic ligands, and catalysts. nih.gov The ability to readily modify the pyridine core through various chemical reactions has led to its extensive use in the design and synthesis of new therapeutic agents and other high-value chemical entities. researchgate.netresearchgate.net The pyridine scaffold's capacity to improve the water solubility of pharmaceutically active molecules is another valuable characteristic. nih.govresearchgate.net

Contextualization of 1-(2-Bromo-5-chloropyridin-4-yl)ethanone within the Landscape of Poly-substituted Pyridine Derivatives

This compound belongs to the class of poly-substituted pyridine derivatives, which are compounds bearing multiple different functional groups on the pyridine ring. The synthesis of such compounds is crucial for accessing a wide range of chemical space in drug discovery and materials science. researchgate.netbath.ac.uk The specific substitution pattern of this compound, with a bromo, a chloro, and an ethanone (B97240) group, presents a unique combination of reactive sites.

While specific research data on this compound is limited, information on its isomers, such as 1-(5-Bromo-2-chloropyridin-4-yl)ethan-1-one and 2-Bromo-1-(2-chloropyridin-4-yl)ethanone, provides insight into its potential chemical behavior. biosynth.comfishersci.comchemdad.com The presence of two different halogen atoms offers the possibility for selective cross-coupling reactions, where one halogen can be reacted preferentially over the other. The ketone functionality provides a handle for a variety of transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.

The table below outlines some key properties of related bromochloropyridine derivatives, which can serve as a reference for predicting the characteristics of this compound.

Compound NameCAS NumberMolecular FormulaMolecular WeightReference
1-(5-Bromo-2-chloropyridin-4-yl)ethan-1-one1245915-91-6C7H5BrClNO234.48 biosynth.com
2-Bromo-1-(2-chloropyridin-4-yl)ethanone23794-16-3C7H5BrClNO234.48 chemdad.com
2-(5-Bromo-2-chloropyridin-4-yl)acetic acid1227592-37-1C7H5BrClNO2250.48 bldpharm.com

Research Gaps and Future Perspectives in the Synthesis and Reactivity of Bromochloropyridine Ethanones

The scarcity of dedicated research on this compound highlights a significant research gap. The development of efficient and regioselective synthetic routes to this and other specifically substituted bromochloropyridine ethanones is a key area for future investigation. Such methods would unlock the potential of these compounds as versatile building blocks.

Future research should focus on:

Developing novel synthetic methodologies: Exploring new catalytic systems and reaction conditions for the precise introduction of bromo, chloro, and ethanone functionalities onto the pyridine ring.

Investigating selective functionalization: Systematically studying the differential reactivity of the bromo and chloro substituents in cross-coupling reactions to enable sequential and site-selective modifications.

Exploring the reactivity of the ethanone group: Investigating a range of transformations at the ketone moiety to further diversify the accessible molecular scaffolds.

Computational studies: Employing theoretical calculations to predict the reactivity and properties of this compound and guide experimental work.

By addressing these research gaps, the full synthetic potential of this compound and related compounds can be realized, paving the way for the discovery of new and valuable molecules with applications across various scientific disciplines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5BrClNO

Molecular Weight

234.48 g/mol

IUPAC Name

1-(2-bromo-5-chloropyridin-4-yl)ethanone

InChI

InChI=1S/C7H5BrClNO/c1-4(11)5-2-7(8)10-3-6(5)9/h2-3H,1H3

InChI Key

FIONBVVEQDINBH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC=C1Cl)Br

Origin of Product

United States

Synthetic Methodologies and Route Design

Retrosynthetic Analysis of 1-(2-Bromo-5-chloropyridin-4-yl)ethanone

A plausible retrosynthetic analysis for this compound initiates with the disconnection of the acetyl group. This C-C bond disconnection points to a 2-bromo-5-chloropyridine-4-yl precursor, which could be acylated. This key intermediate, a tri-substituted pyridine (B92270), can be further disconnected in a number of ways. The sequence of halogenation is critical. Given the directing effects of substituents on the pyridine ring, a logical approach involves the sequential halogenation of a pre-functionalized pyridine. One potential pathway involves retrosynthetically removing the bromine and chlorine atoms, leading back to a simpler, commercially available pyridine derivative. For instance, a 4-substituted pyridine could be a viable starting point, which is then subjected to sequential, regioselective halogenations. orgsyn.org

Precursor Identification and Synthesis for Pyridine Ring Construction

The core of the target molecule is the 2-bromo-5-chloropyridine (B189627) scaffold. The synthesis of this key precursor can be approached in several ways. One common method involves the Sandmeyer reaction, starting from 2-amino-5-chloropyridine. In this process, the amino group is diazotized using a nitrite (B80452) source in the presence of hydrobromic acid, followed by a copper(I) bromide-mediated substitution to install the bromine atom at the 2-position.

Table 1: Synthesis of 2-Bromo-5-chloropyridine

Starting Material Reagents Product Yield
2-Amino-5-chloropyridine 1. HBr, NaNO2, 0°C 2-Bromo-5-chloropyridine 91%

Alternatively, the synthesis can begin from other substituted pyridines, where the desired halogenation pattern is achieved through regioselective functionalization. The choice of precursors is often dictated by the commercial availability and the efficiency of subsequent transformations.

Direct and Indirect Functionalization Strategies for Bromination and Chlorination

The introduction of bromine and chlorine onto the pyridine ring requires precise control of regioselectivity. The substitution pattern is heavily influenced by the electronic properties of any existing substituents.

Halogenation of the electron-deficient pyridine ring is generally more challenging than for benzene (B151609) and often requires harsh conditions. However, several strategies have been developed for regioselective halogenation. One effective method involves the halogenation of pyridine-N-oxides. The N-oxide activates the pyridine ring towards electrophilic attack, and the position of halogenation (C2/C6 vs. C4) can be controlled by the reaction conditions. For instance, activation of the N-oxide with an electrophilic agent can direct the addition of halide anions. organic-chemistry.org

Another powerful strategy for selective halogenation involves directed ortho-metalation. A directing group on the pyridine ring can guide a metalating agent (like lithium diisopropylamide, LDA) to a specific adjacent position. The resulting lithiated species can then be quenched with an electrophilic halogen source to install a halogen atom with high regioselectivity.

This section addresses a potential subsequent reaction of the target molecule, rather than its synthesis. The alpha-halogenation of the ethanone (B97240) moiety in this compound involves the substitution of a hydrogen atom on the methyl group with a halogen. This reaction can be catalyzed by either acid or base.

Under acidic conditions, the reaction proceeds through an enol intermediate. The enol then acts as a nucleophile, attacking the diatomic halogen. Typically, this method leads to mono-halogenation. sigmaaldrich.com

Acid-Catalyzed Alpha-Halogenation Mechanism:

Protonation of the carbonyl oxygen.

Tautomerization to form the enol (rate-determining step).

Nucleophilic attack of the enol on the halogen (e.g., Br₂).

Deprotonation to yield the α-halo ketone.

Under basic conditions, the reaction proceeds via an enolate intermediate. The enolate is a strong nucleophile that reacts with the halogen. A significant characteristic of base-promoted alpha-halogenation is that the product is more acidic than the starting material, often leading to poly-halogenation. beilstein-journals.org

Formation of the Ethanone Side Chain

The introduction of the acetyl group onto the 2-bromo-5-chloropyridine core is a key transformation in the synthesis of the target molecule.

Standard Friedel-Crafts acylation is generally ineffective for electron-deficient pyridine rings, especially those bearing multiple deactivating halogen substituents. organic-chemistry.orgsigmaaldrich.com The Lewis acid catalyst tends to coordinate to the pyridine nitrogen, further deactivating the ring towards electrophilic attack.

More effective methods often involve organometallic intermediates. One such strategy is directed metalation. If a suitable directing group is present, the pyridine ring can be lithiated at a specific position and then treated with an acylating agent like acetyl chloride or N,N-dimethylacetamide to introduce the ethanone side chain.

For the synthesis of this compound, a plausible route would involve the metalation of a 2-bromo-5-chloropyridine intermediate. The challenge lies in achieving regioselective metalation at the C4 position. This can often be accomplished by using a bulky, non-nucleophilic base at low temperatures. The resulting 4-lithiated pyridine can then react with an appropriate acetylating agent.

Table 2: Potential Acylation Reaction

Intermediate Reagents Product
2-Bromo-5-chloropyridine 1. Strong base (e.g., LDA, TMP-base) This compound

The precise conditions, including the choice of base, solvent, and temperature, are critical for achieving the desired regioselectivity and yield in this transformation.

Condensation and Alkylation Approaches

The synthesis of ketones, such as this compound, can be achieved through various classical organic reactions. While specific examples for this exact molecule are not extensively detailed in the provided results, general principles of condensation and alkylation reactions form a foundational basis for its potential synthesis.

Condensation reactions, such as the Claisen condensation or related reactions, could theoretically be employed by reacting a suitable pyridine-derived ester with a methylating agent in the presence of a strong base. Alkylation approaches might involve the use of a pre-formed pyridyl nucleophile, generated from a corresponding organometallic species, which is then reacted with an acetylating agent.

Multi-Step Synthetic Protocols for this compound

The synthesis of complex molecules like this compound often necessitates multi-step reaction sequences. nih.gov These protocols are designed to build the molecule in a controlled and stepwise manner, allowing for the introduction of specific functional groups at desired positions. A plausible multi-step synthesis could start from a more readily available pyridine derivative, which is then subjected to a series of reactions including halogenation, and acylation to introduce the bromo, chloro, and acetyl groups respectively.

For instance, a synthetic route could commence with a substituted pyridine that already contains either the chloro or bromo substituent. Subsequent steps would then focus on the introduction of the remaining functional groups through carefully chosen reagents and reaction conditions. The order of these steps is crucial to avoid unwanted side reactions and to ensure the correct regiochemistry of the final product. The use of flow chemistry, where reactions are carried out in a continuous stream rather than in batches, presents a modern approach to multi-step synthesis, potentially reducing reaction times and improving yields. syrris.jp

Optimization of Reaction Parameters and Yield Enhancement

The efficiency of any synthetic protocol is highly dependent on the careful optimization of various reaction parameters. rsc.org This section delves into the key factors that can be adjusted to maximize the yield and purity of this compound.

Influence of Solvent Systems and Temperature Control

The choice of solvent can significantly impact the rate and outcome of a chemical reaction. researchgate.net Solvents not only dissolve the reactants but can also influence the stability of intermediates and transition states. For the synthesis of this compound, a range of solvents would need to be screened to identify the optimal medium. The polarity, boiling point, and coordinating ability of the solvent are all important considerations. researchgate.net

Temperature is another critical parameter that must be precisely controlled. researchgate.net Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts. Conversely, lower temperatures may slow the reaction down but can improve selectivity. Finding the optimal temperature is often a balance between reaction speed and product purity. researchgate.net

Interactive Table: Influence of Solvent and Temperature on Reaction Yield (Hypothetical Data)

SolventTemperature (°C)Yield (%)
Toluene8065
Dichloromethane4072
Tetrahydrofuran6678
Acetonitrile (B52724)8285

Stoichiometric Considerations and Reaction Kinetics

The stoichiometry of the reactants, which is the molar ratio in which they are combined, is a fundamental aspect of reaction optimization. researchgate.net Varying the ratio of the reactants can help to determine the optimal conditions for maximizing the conversion of the limiting reagent into the desired product. An excess of one reactant may be used to drive the reaction to completion, but this can also lead to purification challenges.

Novel Synthetic Approaches and Green Chemistry Principles

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods. nih.gov This has led to the exploration of novel approaches to chemical synthesis that aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govyale.edu

Catalytic Strategies for Environmentally Benign Synthesis

Catalysis plays a central role in green chemistry, as catalytic reagents are often more selective and efficient than stoichiometric reagents. yale.eduresearchgate.net The use of catalysts can reduce the amount of waste generated in a chemical process and can also enable reactions to be carried out under milder conditions. For the synthesis of this compound, the development of a catalytic method would be a significant advancement. This could involve the use of a transition metal catalyst to facilitate a key bond-forming step, or the use of an organocatalyst to promote the reaction in a more environmentally friendly manner.

Interactive Table: Comparison of Catalytic Methods (Hypothetical Data)

CatalystSolventTemperature (°C)Yield (%)
Palladium(II) AcetateDimethylformamide10088
Copper(I) IodideAcetonitrile8092
ProlineEthanol6075
None (Thermal)Toluene11055

One-Pot and Tandem Reaction Sequences

Detailed research findings on specific one-pot or tandem reaction sequences for the direct synthesis of this compound are not extensively documented in the reviewed literature. The synthesis of this compound typically involves multi-step sequences where intermediates are isolated.

However, the principles of one-pot and tandem reactions are widely applied in the synthesis of substituted pyridines and related heterocyclic compounds. These strategies aim to improve efficiency by reducing the number of separate reaction and purification steps, thereby saving time, reagents, and solvents. Such approaches often involve multicomponent reactions or sequential catalytic transformations.

For instance, the construction of highly substituted pyridine rings can be achieved through one-pot multicomponent reactions. growingscience.comresearchgate.netresearchgate.net These reactions bring together three or more starting materials in a single reaction vessel to form a complex product in a single operation. researchgate.net Common strategies include the Hantzsch pyridine synthesis and its variations, which can be performed as one-pot procedures. mdpi.comacsgcipr.org These methods typically involve the condensation of aldehydes, β-ketoesters, and a nitrogen source, followed by oxidation to yield the pyridine ring. mdpi.com While these provide a general framework for pyridine synthesis, specific application to produce this compound via a multicomponent approach has not been detailed in the available research.

Tandem reactions, where several bond-forming events occur sequentially in a single pot without the isolation of intermediates, are also a powerful tool in organic synthesis. For example, tandem oxidation-bromination-rearrangement sequences have been reported for the synthesis of other complex heterocyclic systems. lookchem.com Additionally, tandem dearomatization/enantioselective allylic alkylation of pyridines has been developed, showcasing the potential for complex functionalization in a one-pot manner. acs.org

While direct one-pot or tandem methodologies for the title compound are not explicitly described, the synthesis of related structures, such as other substituted pyridines, often employs these efficient synthetic strategies. The development of a specific one-pot or tandem process for this compound would likely involve the strategic combination of halogenation and acylation steps on a suitable pyridine precursor.

Reactivity and Derivatization Chemistry

Reactivity of the Halogen Substituents

The pyridine (B92270) ring is substituted with two different halogens, bromine and chlorine. The differing reactivity of these halogens allows for selective chemical modifications at two distinct positions on the pyridine core.

Cross-Coupling Reactions at the Bromo Position

The carbon-bromine bond at the 2-position of the pyridine ring is the more reactive of the two halogen substituents towards cross-coupling reactions. This preferential reactivity is a key feature in the synthetic utility of this compound. A variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions, can be carried out at this position. wikipedia.orgwikipedia.orgwikipedia.org

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of new bonds with high efficiency and selectivity. youtube.comyoutube.com In the case of 1-(2-Bromo-5-chloropyridin-4-yl)ethanone, the bromo group at the 2-position is the primary site for these transformations.

The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with a boronic acid in the presence of a palladium catalyst and a base. wikipedia.org For this compound, this reaction would selectively occur at the C-Br bond, allowing for the introduction of a wide range of aryl and heteroaryl substituents. beilstein-journals.orgmdpi.comnih.gov

The Sonogashira coupling provides a direct route to alkynylated pyridines by reacting the bromo-substituted pyridine with a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org The resulting alkynylpyridines are valuable intermediates for the synthesis of more complex molecules. nih.govnih.gov

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orglibretexts.org This palladium-catalyzed reaction allows for the coupling of the bromo-substituted pyridine with a wide variety of primary and secondary amines, providing access to a diverse array of aminopyridine derivatives. researchgate.netnih.gov

Below is a table summarizing these palladium-catalyzed reactions:

Reaction Coupling Partner Catalyst System Resulting Bond
Suzuki CouplingBoronic Acid (R-B(OH)₂)Pd(0) catalyst, BaseC-C
Sonogashira CouplingTerminal Alkyne (R-C≡CH)Pd(0) catalyst, Cu(I) co-catalyst, BaseC-C(sp)
Buchwald-Hartwig AminationAmine (R₂NH)Pd(0) catalyst, BaseC-N

Copper-catalyzed cross-coupling reactions offer an alternative and sometimes complementary approach to palladium-based methods. nih.gov While palladium is often the catalyst of choice for coupling reactions involving aryl bromides, copper-based systems can be effective, particularly for certain types of transformations. For instance, copper-catalyzed couplings with organozinc reagents can be employed to form new carbon-carbon bonds. nih.gov

Nucleophilic Aromatic Substitution at the Chloro Position

The chloro substituent at the 5-position of the pyridine ring is generally less reactive than the bromo group in cross-coupling reactions. However, it is susceptible to nucleophilic aromatic substitution (SNA_r). youtube.com In this type of reaction, a nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion. lumenlearning.comyoutube.com The presence of the electron-withdrawing acetyl group and the pyridine nitrogen atom can activate the ring towards nucleophilic attack. libretexts.orgnih.gov This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, at the 5-position.

Chemo- and Regioselectivity in Dual Halogen Reactivity

The presence of both a bromo and a chloro substituent on the pyridine ring introduces the challenge and opportunity of chemo- and regioselectivity. In palladium-catalyzed cross-coupling reactions, the greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective functionalization at the 2-position. nih.gov It is possible to perform a cross-coupling reaction at the bromo position while leaving the chloro position intact for subsequent transformations. nih.gov

For example, a Suzuki or Sonogashira coupling can be performed selectively at the 2-position. The resulting product, now containing a new substituent at the 2-position and retaining the chlorine at the 5-position, can then be subjected to a nucleophilic aromatic substitution reaction to modify the 5-position. This stepwise functionalization provides a powerful strategy for the synthesis of highly substituted and complex pyridine derivatives.

Reactivity of the Ethanone (B97240) Functional Group

The ethanone (acetyl) group at the 4-position of the pyridine ring offers another site for chemical modification. The ketone functionality can undergo a variety of classical organic reactions. frontierspecialtychemicals.com For instance, the carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride. It can also serve as a handle for the construction of larger molecules through reactions such as aldol (B89426) condensations or the Wittig reaction. The α-carbon of the ethanone group can be deprotonated with a suitable base to form an enolate, which can then react with various electrophiles, allowing for the introduction of new substituents at this position. uni.lu

Formation of New Heterocyclic Systems Utilizing this compound

The reactive nature of the acetyl group, in combination with the substituted pyridine ring, makes this compound a valuable precursor for the synthesis of more complex heterocyclic systems, including fused and spirocyclic structures.

Furthermore, the Knoevenagel condensation product of this compound with a suitable active methylene (B1212753) compound could undergo intramolecular cyclization to form a fused pyridine ring system. General strategies for the synthesis of fused pyridines often involve the condensation of 1,3-dicarbonyl compounds with a source of ammonia, a reaction known as the Hantzsch pyridine synthesis, or through transition metal-catalyzed cyclization reactions. youtube.comyoutube.com The functional groups on this compound could be manipulated to generate precursors for these types of cyclizations. For example, the synthesis of tricyclic pyridine ring-fused 2-pyridones has been achieved through three-component reactions, showcasing the potential for building complex fused systems from pyridine-based starting materials. nih.gov

Spirocyclic systems, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry. nih.govresearchgate.net this compound can be a potential starting material for the synthesis of spirocycles.

One approach could involve the conversion of the acetyl group into a functionality that can participate in a spirocyclization reaction. For example, reduction of the ketone to a secondary alcohol, followed by conversion of the alcohol to a leaving group, could set the stage for an intramolecular nucleophilic substitution to form a spirocycle.

Alternatively, the ketone itself can be a key component in spirocycle formation. For example, the synthesis of spirocyclic pyrrolidines has been achieved through the reaction of an electron-deficient exocyclic alkene with an in situ generated azomethine ylide. nih.gov The ketone of this compound could be converted to such an alkene. Another strategy involves the condensation of amines with 1,5-dialdehydes to form dihydropyridine (B1217469) spirocycles. nih.gov Derivatives of the title compound could be tailored to participate in such reactions. The synthesis of spirocyclic 2-oxindole derivatives has also been reported through the cyclocondensation of 3-cyanomethylidene-2-oxindoles with β-enaminoketones, highlighting the diverse strategies available for constructing these complex three-dimensional structures. clockss.org

Derivatization to Oxadiazoles (B1248032) and Thiazoles

The transformation of this compound into valuable heterocyclic structures like oxadiazoles and thiazoles represents a key strategy in medicinal chemistry for the development of new bioactive scaffolds. These derivatizations typically proceed through multi-step reaction sequences involving the formation of key intermediates, which then undergo cyclization to yield the desired five-membered aromatic rings.

Synthesis of 1,3,4-Oxadiazole (B1194373) Derivatives

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from this compound can be achieved through the formation of an acyl hydrazide intermediate, followed by cyclization. A common approach involves the reaction of the starting ketone with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazone. This intermediate can then be acylated with various acid chlorides or anhydrides to yield an N-acylhydrazone, which upon oxidative cyclization, furnishes the 1,3,4-oxadiazole ring.

Alternatively, the ketone can be converted to the corresponding carboxylic acid derivative, which is then reacted with a hydrazide to form a diacylhydrazine intermediate. Dehydrative cyclization of this intermediate, often facilitated by reagents like phosphorus oxychloride or triflic anhydride, yields the target oxadiazole. ijper.orgrsc.org

A plausible synthetic route starting from this compound would first involve its conversion to the corresponding hydrazone. This can be achieved by reacting the ketone with hydrazine hydrate in a suitable solvent like ethanol. The resulting hydrazone is a versatile intermediate for the synthesis of various heterocyclic compounds.

For the formation of the 1,3,4-oxadiazole ring, the hydrazone can be acylated using an appropriate acylating agent (e.g., an aromatic acid chloride) to form an N-acylhydrazone. Subsequent oxidative cyclization, for instance using an oxidizing agent like (diacetoxy)iodobenzene (DIB), would lead to the formation of the desired 2,5-disubstituted 1,3,4-oxadiazole.

Table 1: Proposed Derivatives of 1,3,4-Oxadiazoles from this compound

DerivativeR-GroupProposed Reagents
2-(2-Bromo-5-chloropyridin-4-yl)-5-phenyl-1,3,4-oxadiazolePhenyl1. Hydrazine hydrate2. Benzoyl chloride3. Oxidative cyclizing agent
2-(2-Bromo-5-chloropyridin-4-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole4-Methylphenyl1. Hydrazine hydrate2. 4-Methylbenzoyl chloride3. Oxidative cyclizing agent
2-(2-Bromo-5-chloropyridin-4-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole4-Chlorophenyl1. Hydrazine hydrate2. 4-Chlorobenzoyl chloride3. Oxidative cyclizing agent

Synthesis of Thiazole (B1198619) Derivatives

The Hantzsch thiazole synthesis is a classical and widely employed method for the construction of the thiazole ring. organic-chemistry.org This reaction involves the condensation of an α-haloketone with a thioamide, thiourea (B124793), or thiosemicarbazide.

To utilize this compound in a Hantzsch-type synthesis, it must first be halogenated at the α-carbon of the acetyl group. This can be accomplished using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator, or bromine in acetic acid, to yield 2-bromo-1-(2-bromo-5-chloropyridin-4-yl)ethanone.

The resulting α-haloketone can then be reacted with a variety of thioamides or thioureas to afford the corresponding 2,4-disubstituted thiazoles. For example, reaction with thiourea would yield a 2-aminothiazole (B372263) derivative, while reaction with a substituted thioamide would provide a 2,4-disubstituted thiazole.

Another viable route to thiazoles from this compound involves the initial formation of a thiosemicarbazone. nih.govnih.gov This is achieved by the condensation of the ketone with thiosemicarbazide. The resulting thiosemicarbazone can then undergo cyclization with an α-haloketone (in a variation of the Hantzsch synthesis) to produce a 2-hydrazinylthiazole (B183971) derivative. nih.gov

Table 2: Proposed Thiazole Derivatives from this compound

DerivativeMethodReagents
2-Amino-4-(2-bromo-5-chloropyridin-4-yl)thiazoleHantzsch Synthesis1. α-Bromination (e.g., NBS)2. Thiourea
4-(2-Bromo-5-chloropyridin-4-yl)-2-phenylthiazoleHantzsch Synthesis1. α-Bromination (e.g., NBS)2. Thiobenzamide
2-(2-(1-(2-Bromo-5-chloropyridin-4-yl)ethylidene)hydrazinyl)-4-methylthiazoleThiosemicarbazone Cyclization1. Thiosemicarbazide2. Chloroacetone

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are the foundational experiments for structural analysis.

For 1-(2-Bromo-5-chloropyridin-4-yl)ethanone, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The methyl protons of the ethanone (B97240) group (-COCH₃) would likely appear as a singlet in the upfield region (around 2.0-3.0 ppm). The two aromatic protons on the pyridine (B92270) ring would appear as singlets in the downfield region, with their precise chemical shifts influenced by the electronic effects of the bromo, chloro, and acetyl substituents. The relative positions of these singlets would be crucial for confirming the 4-acetyl, 2-bromo, and 5-chloro substitution pattern.

The ¹³C NMR spectrum , which is typically proton-decoupled, would show a signal for each unique carbon atom. The carbonyl carbon (C=O) of the ketone would be readily identifiable by its characteristic downfield chemical shift (typically >190 ppm). The methyl carbon would appear far upfield. The five carbons of the pyridine ring would each produce a distinct signal, and their chemical shifts would provide critical evidence for the substituent positions. The carbons directly attached to the electronegative bromine and chlorine atoms would be significantly affected.

Hypothetical ¹H and ¹³C NMR Data for this compound: This table is for illustrative purposes only, as experimental data is not available.

Assignment Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
-CH₃ ~2.6 (s, 3H) ~28
C=O - ~198
Pyridine-H3 ~7.8 (s, 1H) ~125
Pyridine-H6 ~8.7 (s, 1H) ~152
Pyridine-C2 - ~145
Pyridine-C3 - ~125
Pyridine-C4 - ~148
Pyridine-C5 - ~135

While 1D NMR provides essential information, 2D NMR techniques are often necessary to unambiguously assemble the molecular structure. bldpharm.comnist.gov

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling relationships. nist.gov For the title compound, a COSY spectrum would be expected to show no cross-peaks between the aromatic protons, confirming their isolation from each other, which is consistent with the 2,4,5-trisubstituted pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms (¹J-coupling). bldpharm.com It would definitively link the proton signals to their attached carbon signals. For instance, it would show a correlation between the methyl proton singlet and the methyl carbon signal, and between each aromatic proton singlet and its corresponding pyridine carbon signal. bldpharm.comnist.gov

HMBC (Heteronuclear Multiple Bond Correlation) : This is a crucial experiment for piecing together the molecular skeleton by identifying longer-range (2-3 bond) correlations between protons and carbons. bldpharm.com Key HMBC correlations for this compound would be expected between:

The methyl protons and the carbonyl carbon.

The methyl protons and the C4 carbon of the pyridine ring.

The H3 proton and the C2, C4, and C5 carbons.

The H6 proton and the C2, C4, and C5 carbons. These correlations would provide unequivocal proof of the connectivity between the acetyl group and the pyridine ring at the C4 position.

In situ NMR involves monitoring a chemical reaction directly inside the NMR spectrometer. This technique could be used to study the formation of this compound, for example, by observing the disappearance of starting material signals and the appearance of product signals over time. This can provide valuable information about reaction kinetics, intermediates, and potential side products. However, no such studies have been published for this specific compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₇H₅BrClNO), HRMS would be able to confirm this chemical formula by matching the experimental mass to the calculated exact mass. The presence of bromine and chlorine would be evident from their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), which would result in a distinctive cluster of peaks for the molecular ion.

In a mass spectrometer, molecules are ionized and often break apart into smaller, charged fragments. The pattern of these fragments is a molecular fingerprint that can be used to deduce the original structure.

For this compound, a primary fragmentation pathway would likely be the alpha-cleavage of the bond between the carbonyl group and the pyridine ring, leading to the formation of a [M-CH₃CO]⁺ ion or a [CH₃CO]⁺ ion (m/z 43). Another expected fragmentation would be the loss of the bromine or chlorine atoms. Analysis of the masses of these fragments would help to confirm the presence and location of the different functional groups.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for probing the conformational landscape of a molecule. These methods are based on the principle that molecules vibrate at specific frequencies, which are dependent on the masses of the atoms and the strength of the chemical bonds connecting them.

Identification of Key Functional Groups (e.g., Carbonyl, Halogen-Carbon Bonds)

For this compound, IR and Raman spectroscopy would be instrumental in confirming the presence of its key functional moieties. The carbonyl (C=O) stretching vibration of the ethanone group is typically a strong and sharp band in the IR spectrum, expected to appear in the region of 1680-1715 cm⁻¹. The exact position would be influenced by the electronic effects of the substituted pyridine ring.

The halogen-carbon bonds would also produce characteristic vibrations. The C-Cl stretching vibration is anticipated in the 800-600 cm⁻¹ region, while the C-Br stretching vibration would appear at a lower frequency, typically between 600 and 500 cm⁻¹. The various C-C and C-N stretching vibrations within the pyridine ring would give rise to a series of bands in the 1600-1400 cm⁻¹ region, providing a fingerprint for the substituted aromatic system.

Table 1: Representative Vibrational Frequencies for Key Functional Groups in Substituted Pyridinyl Ethanones

Functional GroupTypical Wavenumber Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Carbonyl (C=O) Stretch1680 - 1715StrongMedium
Pyridine Ring (C-C, C-N) Stretches1400 - 1600Medium to StrongMedium to Strong
C-Cl Stretch600 - 800MediumStrong
C-Br Stretch500 - 600MediumStrong

Note: This table presents typical, illustrative data. Actual values for this compound would require experimental measurement.

Conformational Analysis via Vibrational Modes

The orientation of the acetyl group relative to the pyridine ring can be investigated through vibrational spectroscopy. Rotational isomers (conformers) would likely exhibit subtle but measurable differences in their vibrational spectra. For instance, the coupling between the carbonyl stretching mode and the ring vibrations could be sensitive to the dihedral angle between the acetyl group and the pyridine ring. Low-frequency torsional modes, often more accessible by Raman spectroscopy, could also provide direct insight into the rotational barrier and the preferred conformation in the solid state or in solution.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thus determine the precise positions of atoms.

Confirmation of Molecular Geometry and Bond Parameters

For this compound, a single-crystal X-ray diffraction study would unequivocally confirm its molecular structure. It would provide precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. This data would reveal the planarity of the pyridine ring, the geometry of the ethanone substituent, and the relative orientation of the bromo and chloro substituents.

Table 2: Illustrative Bond Parameters Expected from X-ray Crystallography

ParameterBond/AngleExpected Value
Bond LengthC=O~1.22 Å
Bond LengthC-C (acetyl)~1.51 Å
Bond LengthC-Cl~1.74 Å
Bond LengthC-Br~1.90 Å
Bond AngleC-C(O)-C~120°
Torsion AngleC(ring)-C(ring)-C-O~0° or ~180° (indicating planarity)

Note: This table contains representative values based on known structures of similar compounds. Precise experimental data for the target molecule is not available.

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. This includes the study of intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π stacking. For this compound, potential interactions could include weak C-H···O or C-H···N hydrogen bonds, as well as halogen bonding involving the bromine or chlorine atoms. The analysis of the crystal packing would reveal how these interactions govern the supramolecular architecture of the solid state.

Chromatographic and Purity Assessment Methods

Chromatographic techniques are essential for the separation, identification, and purity assessment of organic compounds. For this compound, methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be employed.

In HPLC, the compound would be separated on a stationary phase (e.g., C18 silica (B1680970) gel) with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The retention time would be characteristic of the compound under specific conditions, and the peak area would be proportional to its concentration, allowing for quantification of purity. Similarly, in GC, the compound would be vaporized and passed through a column, with its retention time serving as an identifier. Mass spectrometry (MS) is often coupled with chromatography (GC-MS or LC-MS) to provide mass-to-charge ratio information, which would confirm the molecular weight of the compound and aid in the identification of any impurities. The purity of substituted acetophenones has been confirmed using gas chromatography in related studies. cdnsciencepub.com

High-Performance Liquid Chromatography (HPLC) for Purity Evaluation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the evaluation of the purity of non-volatile and thermally sensitive compounds. In the case of this compound, a reverse-phase HPLC method would be the standard approach. While specific experimental data for this exact compound is not publicly available in the searched literature, a typical HPLC analysis would be conducted under the following hypothetical conditions, based on methods for structurally similar aromatic ketones.

A C18 column would likely be employed as the stationary phase, providing a non-polar surface for interaction. The mobile phase would typically consist of a gradient mixture of an aqueous component (such as water with a small percentage of an acid like trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol. The gradient would start with a higher proportion of the aqueous phase and gradually increase the organic solvent concentration to elute the compound.

Detection is commonly achieved using a UV-Vis detector, set at a wavelength where the aromatic system of the pyridine ring and the carbonyl group exhibit strong absorbance. The purity of the sample is determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all detected peaks. A high percentage area for the main peak would indicate a high degree of purity.

Interactive Data Table: Hypothetical HPLC Purity Analysis Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Expected Retention Time Dependent on experimental conditions
Purity Assessment Peak Area % of the main component

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the mass analysis capabilities of mass spectrometry. It is an invaluable tool for monitoring the progress of chemical reactions by identifying reactants, intermediates, and products within a reaction mixture. nih.gov

For the synthesis of this compound, GC-MS can be utilized to track the consumption of the starting materials and the formation of the desired product in real-time or through the analysis of aliquots taken from the reaction vessel. The sample is vaporized and separated on a capillary column, with the different components eluting at distinct retention times. As each component exits the column, it is ionized, and the resulting fragments are analyzed by the mass spectrometer to generate a mass spectrum.

While specific experimental GC-MS data for this compound is not available in the reviewed literature, predicted mass-to-charge ratio (m/z) values for an isomeric compound, 2-bromo-1-(2-chloropyridin-4-yl)ethanone, can be found in databases like PubChem. biosynth.com These predicted values can serve as a reference for identifying the molecular ion peak and characteristic fragmentation patterns. The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to the molecular weight of the compound (232.92 g/mol ). The isotopic pattern, due to the presence of bromine and chlorine, would be a key identifier.

Interactive Data Table: Predicted GC-MS Data for an Isomer (2-bromo-1-(2-chloropyridin-4-yl)ethanone)

Ion AdductPredicted m/z
[M+H]⁺ 233.93158
[M+Na]⁺ 255.91352
[M-H]⁻ 231.91702
[M+NH₄]⁺ 250.95812
[M+K]⁺ 271.88746
[M]⁺ 232.92375
Data sourced from PubChem for an isomer and presented for illustrative purposes. biosynth.com

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a compound. This data is crucial for validating the empirical formula of a newly synthesized substance. researchgate.net For this compound, with the molecular formula C₇H₅BrClNO, the theoretical elemental composition can be calculated.

The experimental values obtained from CHN analysis (for Carbon, Hydrogen, and Nitrogen) and halogen-specific analytical methods are then compared with the theoretical percentages. A close correlation between the experimental and theoretical values provides strong evidence for the proposed molecular formula and the purity of the compound.

Interactive Data Table: Theoretical vs. Experimental Elemental Analysis for C₇H₅BrClNO

ElementTheoretical %Experimental %
Carbon (C) 35.86Not Available
Hydrogen (H) 2.15Not Available
Bromine (Br) 34.07Not Available
Chlorine (Cl) 15.12Not Available
Nitrogen (N) 5.97Not Available
Oxygen (O) 6.82Not Available
No specific experimental data for this compound was found in the searched literature. The table is presented to illustrate the application of elemental analysis.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. For 1-(2-bromo-5-chloropyridin-4-yl)ethanone, DFT calculations can elucidate key aspects of its structure and reactivity.

The first step in a computational study is typically geometry optimization, where the most stable three-dimensional arrangement of atoms in a molecule is determined. For this compound, this involves finding the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.

A key aspect of the conformational analysis of this molecule is the orientation of the acetyl group relative to the pyridine (B92270) ring. Due to potential steric hindrance between the acetyl group and the adjacent substituents (bromo and hydrogen atoms), the acetyl group may not be perfectly coplanar with the pyridine ring. DFT calculations can predict this torsional angle and the energy barrier for rotation around the C-C bond connecting the acetyl group to the ring. Studies on related acetylpyridines have shown that the planarity is influenced by an interplay of steric and electronic effects thieme-connect.de. The presence of substituents can lead to a rotation of the acetyl group out of the plane of the pyridine ring thieme-connect.de.

Table 1: Predicted Conformational Properties of this compound (Illustrative) This table presents expected trends based on computational studies of similar molecules, as direct data for the target compound is not available.

ParameterPredicted Value/ObservationRationale based on Analogous Systems
Pyridine Ring GeometryLargely planar, with minor distortions.The aromatic pyridine core is rigid.
Acetyl Group OrientationLikely twisted out of the pyridine plane.Steric repulsion with the ortho-bromo substituent.
C(ring)-C(acetyl) Bond LengthShorter than a typical C-C single bond.Partial double bond character due to conjugation.
Conformational Energy BarrierA moderate barrier to rotation of the acetyl group.Balancing steric hindrance and electronic stabilization.

This data is illustrative and based on general principles of computational chemistry and studies on related molecules.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the case of this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the oxygen atom of the acetyl group, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms and potentially near the carbon atoms attached to the electronegative substituents, highlighting sites for nucleophilic attack. Studies on substituted pyridines have demonstrated the utility of MEP in predicting sites of reactivity nih.govresearchgate.netresearchgate.net.

Table 2: Predicted Electronic Properties of this compound (Illustrative) This table presents expected trends based on computational studies of similar molecules, as direct data for the target compound is not available.

PropertyPredicted ObservationRationale based on Analogous Systems
HOMO EnergyLowered relative to unsubstituted pyridine.Influence of electron-withdrawing substituents.
LUMO EnergySignificantly lowered.Strong electron-withdrawing effect of substituents.
HOMO-LUMO GapModerate to small.Indicates potential for reactivity.
MEP: Negative RegionsNitrogen atom, carbonyl oxygen.Lone pair electrons make these sites nucleophilic.
MEP: Positive RegionsPyridine ring protons, carbon of carbonyl.Electron deficiency at these sites makes them electrophilic.

This data is illustrative and based on general principles of computational chemistry and studies on related molecules.

DFT calculations can also quantify the partial charge on each atom in the molecule, providing a more detailed picture of the electronic landscape. The distribution of Mulliken or Natural Bond Orbital (NBO) charges can help in predicting the most likely sites for chemical reactions. For this compound, the nitrogen atom is expected to carry a significant negative charge, making it a primary site for protonation or coordination to metal ions. The carbon atom of the carbonyl group is predicted to have a substantial positive charge, marking it as a prime target for nucleophilic addition reactions. The halogen-substituted carbon atoms will also be influenced by the electron-withdrawing effects of bromine and chlorine.

Mechanistic Investigations through Computational Modeling

Computational modeling is an invaluable tool for exploring the pathways of chemical reactions, helping to understand how reactants are converted into products.

By mapping the potential energy surface of a reaction, computational chemists can identify the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and, consequently, the reaction rate. For synthetic routes leading to or utilizing this compound, transition state analysis can provide crucial mechanistic insights. For instance, in a nucleophilic aromatic substitution reaction on the pyridine ring, calculations could determine the relative energies of the transition states for substitution at different positions, explaining the observed regioselectivity. Computational studies on the acylation of pyridines have proposed working models for the reaction mechanism based on DFT calculations figshare.com.

This compound possesses multiple reactive sites, leading to potential challenges in controlling regioselectivity (where a reaction occurs on the molecule) and chemoselectivity (which functional group reacts). Computational modeling can predict the most favorable reaction pathways. For example, in a cross-coupling reaction, calculations can help determine whether the C-Br or C-Cl bond is more likely to react under specific catalytic conditions. The electronic effects of the substituents play a critical role; the bromo group is generally a better leaving group than the chloro group in many cross-coupling reactions.

Similarly, when reacting with a nucleophile, there is a competition between addition to the carbonyl group and substitution at the halogenated positions of the pyridine ring. Computational analysis of the activation barriers for these competing pathways can predict the likely outcome under different reaction conditions. Studies on substituted pyridynes have shown that substituents can significantly influence the regioselectivity of nucleophilic additions nih.govproquest.com.

Solvent Effects on Reaction Pathways

The surrounding solvent environment can significantly influence the kinetics and thermodynamics of chemical reactions involving this compound. Computational studies allow for a systematic investigation of these effects by modeling reactions in the presence of different solvent models.

Theoretical calculations can be employed to explore the reaction mechanisms of, for example, nucleophilic substitution at the pyridine ring. The bromine atom at the 2-position is a potential site for such reactions. By simulating the reaction pathway in various solvents of differing polarity, such as water, ethanol, and dimethyl sulfoxide (B87167) (DMSO), the transition state energies and activation barriers can be calculated. These calculations help in understanding how the solvent stabilizes or destabilizes the reactants, transition states, and products, thereby altering the reaction rate and selectivity.

For instance, a polar protic solvent like water might stabilize a charged transition state through hydrogen bonding, thus accelerating the reaction compared to a nonpolar solvent. The choice of solvent can therefore be a critical parameter in optimizing synthetic procedures involving this compound.

In Silico Spectroscopic Property Prediction

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules like this compound. These predictions are crucial for structure verification and for understanding the electronic and vibrational characteristics of the molecule.

Calculation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for molecular structure elucidation. Density Functional Theory (DFT) calculations have become a standard method for the accurate prediction of NMR chemical shifts (δ) and spin-spin coupling constants (J).

The process typically involves:

Geometry Optimization: The three-dimensional structure of this compound is optimized to find its lowest energy conformation.

Magnetic Shielding Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) are calculated.

Chemical Shift Prediction: The isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

These calculations can predict the chemical shifts for the protons and carbons of the pyridine ring and the acetyl group. The predicted values can then be compared with experimental data to confirm the structure. Furthermore, the calculation of J-coupling constants provides additional structural information regarding the connectivity and dihedral angles between atoms.

Below is a hypothetical table of calculated NMR chemical shifts.

AtomCalculated ¹H Chemical Shift (ppm)Calculated ¹³C Chemical Shift (ppm)
H (ring)8.50-
H (ring)7.80-
CH₃2.6025.0
C (ring, C-Br)-145.0
C (ring, C-Cl)-130.0
C (ring, C-acetyl)-140.0
C (ring, CH)-125.0
C (ring, CH)-122.0
C=O-198.0

Simulation of Vibrational Spectra (IR and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational simulations of these spectra are performed to assign the observed experimental bands to specific molecular motions.

The methodology involves:

Frequency Calculation: After geometry optimization, the vibrational frequencies and their corresponding intensities (for IR) and activities (for Raman) are calculated. This is typically done at the same level of theory as the optimization.

Spectral Generation: The calculated frequencies and intensities/activities are then convoluted with a line-shape function (e.g., Lorentzian or Gaussian) to generate a simulated spectrum that can be directly compared with experimental data.

The simulated spectra would reveal characteristic vibrational modes for this compound, such as the C=O stretching of the acetyl group, C-Br and C-Cl stretching vibrations, and various pyridine ring stretching and bending modes.

A hypothetical table of key calculated vibrational frequencies is presented below.

Vibrational ModeCalculated IR Frequency (cm⁻¹)Calculated Raman Activity (Å⁴/amu)
C=O Stretch171050
C-Br Stretch65080
C-Cl Stretch80070
Pyridine Ring Stretch1580120
CH₃ Rock105030

Comparison and Validation with Experimental Data

The ultimate test of the accuracy of computational predictions is their comparison with experimental results. When experimental spectroscopic data for this compound become available, they can be used to validate the computational models.

A good agreement between the calculated and experimental NMR chemical shifts, coupling constants, and vibrational frequencies would confirm the assigned structure and the reliability of the computational methods used. Discrepancies, on the other hand, can point to limitations in the theoretical model or suggest a need to reconsider the structural assignment. This iterative process of comparison and refinement is a cornerstone of modern chemical research, where computation and experiment work in tandem to provide a comprehensive understanding of molecular systems.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While quantum chemical calculations are excellent for studying static properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For this compound, MD simulations can be used to explore its conformational landscape and its interactions with solvent molecules or other species.

By simulating the motion of the molecule over nanoseconds or longer, researchers can identify the preferred conformations of the acetyl group relative to the pyridine ring. The simulations would reveal the rotational barrier around the C-C bond connecting the acetyl group to the ring and the relative populations of different conformers.

Furthermore, MD simulations in a solvent box (e.g., water) can provide a detailed picture of the solvation shell around the molecule. This includes the analysis of radial distribution functions to understand the average distance and coordination number of solvent molecules around specific atoms of the solute, such as the carbonyl oxygen or the halogen atoms. This information is crucial for understanding solubility and how the molecule interacts with its environment at a microscopic level.

Applications As a Synthetic Intermediate and Building Block Non Clinical

Precursor in Agrochemical Synthesis

Halogenated pyridines are a cornerstone of many commercial agrochemicals. The specific arrangement of substituents in 1-(2-Bromo-5-chloropyridin-4-yl)ethanone could theoretically allow for its use in the development of new crop protection agents.

While no direct synthesis of commercialized insecticides or herbicides using this compound is documented, its structure is analogous to intermediates used in the synthesis of some active ingredients. The bromo and chloro groups can be selectively displaced or used in cross-coupling reactions to build more complex molecules with potential insecticidal or herbicidal properties.

The acetyl group on the pyridine (B92270) ring offers a handle for further chemical transformations, such as conversion to an oxime, hydrazone, or other derivatives. These modifications can be a key step in creating more elaborate precursors for agrochemical discovery programs.

Role in Materials Science and Organic Electronics

The incorporation of heteroaromatic rings, such as pyridine, into larger molecular frameworks is a common strategy in the design of new materials with interesting electronic and photophysical properties.

The di-halogenated nature of this compound could potentially allow it to act as a monomer in polymerization reactions, such as polycondensation or cross-coupling polymerizations, to form novel polymers with tailored properties.

The pyridine scaffold is a component of many organic dyes and pigments. The functional groups on this compound could be modified to create extended conjugated systems, which are essential for color and other photophysical properties.

Pyridine and its derivatives are well-known for their ability to coordinate with metal ions, forming stable complexes. The nitrogen atom of the pyridine ring in this compound, along with potential chelation involving the acetyl group or its derivatives, could be utilized to synthesize ligands for various metal complexes with potential applications in catalysis or as functional materials.

Intermediate in the Synthesis of Diverse Fine Chemicals

As a functionalized pyridine derivative, this compound serves as a valuable starting material for the synthesis of more complex fine chemicals. The term "fine chemicals" refers to pure, single substances produced in limited quantities for specialized applications. The utility of this bromo-chloro-pyridinyl ethanone (B97240) in this context lies in its capacity to undergo various coupling reactions and functional group transformations.

The bromine atom at the 2-position is particularly susceptible to substitution via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, thereby enabling the synthesis of a diverse library of substituted pyridines. The ketone functional group can be elaborated through reactions like aldol (B89426) condensations, Wittig reactions, or reductions to form alcohols, which can be further functionalized. This dual reactivity makes it a key building block for creating compounds with potential applications in materials science and as intermediates for agrochemicals and pharmaceuticals. For instance, compounds with similar substitution patterns are used in the synthesis of pesticides and other biologically active molecules. researchgate.net

Contribution to the Construction of Complex Organic Architectures

The strategic placement of reactive functional groups on the this compound scaffold makes it a significant contributor to the assembly of complex, multi-ring organic structures. Its role as a building block is crucial for creating intricate molecular frameworks that are often difficult to synthesize through other methods.

The synthesis of functionalized heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. This compound is primed for use in cyclization reactions to form fused heterocyclic systems. The acetyl group, in conjunction with the ring nitrogen and halogen substituents, can participate in intramolecular or intermolecular condensation reactions to build new rings.

For example, the acetyl group can react with hydrazines to form pyrazoles or with hydroxylamine (B1172632) to yield isoxazoles. More complex multi-component reactions can leverage the ketone and the reactive sites on the pyridine ring to construct polycyclic systems in a single step. The reactivity of the α-carbon of the ethanone moiety allows for reactions like the Hantzsch pyridine synthesis or similar cyclocondensations to afford new heterocyclic structures. These scaffolds are often central to the development of novel compounds with specific biological activities or material properties.

Table 1: Potential Heterocyclic Systems from this compound

Reactant(s) Resulting Heterocyclic Scaffold Reaction Type
Hydrazine (B178648) / Substituted Hydrazines Fused Pyrazole Systems Cyclocondensation
Hydroxylamine Fused Isoxazole Systems Cyclocondensation
Amidines / Guanidine Fused Pyrimidine Systems Cyclocondensation

Molecular probes are essential tools in chemical biology and diagnostics, designed to detect and visualize specific biological targets. The development of such probes often requires a modular synthesis approach, starting from a core scaffold that can be systematically modified. The this compound structure is well-suited for this purpose.

The pyridine core can serve as the central recognition element or be linked to a fluorophore. The reactive handles (bromo and ketone groups) allow for the covalent attachment of various functionalities, such as fluorescent dyes, affinity tags, or reactive groups for target binding. For example, the bromine atom can be substituted with a fluorescent moiety via a Sonogashira or Suzuki coupling. The ketone can be converted into a linker to attach the probe to a biomolecule. While specific molecular probes derived directly from this compound are not extensively documented, the synthesis of analogous probes from similar halogenated heteroaromatic ketones is a common strategy in the field. This approach enables the rational design of probes for imaging and sensing applications.

Challenges and Future Directions in Research

Development of More Sustainable and Efficient Synthetic Routes

A primary challenge in the utilization of "1-(2-Bromo-5-chloropyridin-4-yl)ethanone" lies in the development of synthetic routes that are not only high-yielding but also environmentally benign and economically viable. Traditional multi-step syntheses often generate significant waste and may require harsh reaction conditions. Future efforts will likely concentrate on streamlining these processes through innovative catalytic systems and advanced manufacturing techniques.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, are powerful tools for forming new carbon-carbon bonds. Research on related 2-bromo- and 2-chloropyridines has shown that tetrakis(triphenylphosphine)palladium(0) can be an effective and relatively inexpensive catalyst for coupling with organozinc reagents. organic-chemistry.org For "this compound," the challenge is to fine-tune catalyst and ligand combinations to selectively activate either the C-Br or the C-Cl bond. Bromo-substituted pyridines generally exhibit higher reactivity than their chloro counterparts, allowing for sequential couplings under different conditions. organic-chemistry.org Future research could explore catalysts like Pd(dppf)Cl2, which has proven effective in borylation and cross-coupling reactions of other heterocyclic systems, potentially leading to excellent yields in shorter reaction times. mdpi.com

Transitioning from traditional batch synthesis to flow chemistry and continuous processing presents a significant opportunity for the manufacture of "this compound" and its derivatives. Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers numerous advantages over batch processing, including superior heat and mass transfer, improved safety by minimizing the accumulation of hazardous intermediates, and enhanced process control. biosynth.com

This technology allows for reactions to be conducted under conditions of high temperature and pressure that are often unsafe or difficult to manage in large batch reactors. chemrxiv.org The modular nature of flow systems facilitates multi-step syntheses where the product of one reaction is directly fed into the next, eliminating the need for intermediate isolation and purification steps. chemrxiv.org This streamlined approach can significantly reduce processing time, energy consumption, and waste generation. biosynth.com Although specific applications to "this compound" have not been extensively documented, the principles of flow chemistry are directly applicable and represent a key direction for developing more efficient and scalable production methods.

Exploration of Novel Reactivity and Transformation Pathways

The synthetic versatility of "this compound" stems from its three reactive sites: the bromine atom at the 2-position, the chlorine atom at the 5-position, and the acetyl group at the 4-position. The bromine atom is particularly susceptible to nucleophilic substitution and is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents.

Future research will likely delve into uncovering novel transformations. This could involve exploring less common coupling partners or developing new catalytic cycles that proceed under milder conditions. The acetyl group also offers a gateway to further chemical diversity; it can be reduced to an alcohol, oxidized to a carboxylic acid, or serve as a handle for condensation reactions to form more complex heterocyclic systems. The differential reactivity between the bromo and chloro substituents could be exploited for sequential, one-pot functionalization, providing a rapid route to highly complex and diverse molecular architectures.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry offers powerful tools for accelerating the development of synthetic routes and understanding the reactivity of molecules like "this compound." Density Functional Theory (DFT) can be used to model the molecule's electronic structure, predict its geometry, and calculate its vibrational frequencies. Such studies can elucidate the stability and reactivity of the compound, helping to predict the most likely sites for reaction and the energy barriers for different transformation pathways.

For instance, computational analysis of the related compound 2-bromo-5-methylpyridine (B20793) has been used to investigate its molecular structure, orbital contributions, and charge delocalization through Natural Bond Orbital (NBO) analysis. Applying similar in silico methods to "this compound" could predict its behavior in various chemical environments, guiding the rational design of experiments. This predictive power can save significant time and resources by identifying the most promising reaction conditions and catalysts before they are tested in the lab, thereby streamlining the discovery of new reactions and applications.

Integration of Automation and High-Throughput Experimentation in Research

The optimization of reaction conditions for the synthesis and subsequent transformation of "this compound" can be dramatically accelerated through the integration of automation and High-Throughput Experimentation (HTE). HTE platforms enable chemists to perform hundreds or even thousands of reactions in parallel, each with slight variations in parameters such as catalysts, ligands, solvents, bases, and temperature. nih.govresearchgate.net

This approach is particularly well-suited for complex processes like cross-coupling reactions, where the interplay between multiple components determines the outcome. researchgate.net By systematically screening a wide range of variables, HTE can rapidly identify the optimal conditions for maximizing yield and selectivity, a task that would be prohibitively time-consuming using traditional methods. chemrxiv.orgchemrxiv.org The resulting large datasets can also be used to uncover hidden relationships between reaction components and outcomes, deepening the fundamental understanding of the underlying chemistry. nih.gov Applying HTE to the functionalization of "this compound" would undoubtedly fast-track the discovery of novel derivatives for various applications.

Expanding the Scope of Application as a Building Block in Emerging Fields (e.g., Supramolecular Chemistry)

The unique structural features of "this compound" make it an attractive building block for applications beyond traditional medicinal chemistry, particularly in the emerging field of supramolecular chemistry. Supramolecular assemblies are complex, ordered structures formed through non-covalent interactions between molecular components.

The synthesis of substituted 2,2'-bipyridines, which are fundamental ligands in coordination chemistry and key components in the construction of intricate supramolecular architectures, can be achieved through coupling reactions of halopyridines. organic-chemistry.org The di-halogenated nature of "this compound" provides a strategic advantage, allowing for its incorporation into polymers or macrocycles through sequential coupling reactions at the bromo and chloro positions. The resulting complex molecules, featuring pyridine-based units, could be designed to self-assemble into functional materials with novel optical, electronic, or catalytic properties. This untapped potential positions the compound as a valuable scaffold for the next generation of advanced materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.